N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another common method includes the reaction of 4-amino-5-mercapto-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like urease, which is crucial for the survival of certain microorganisms . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar fused ring structure and exhibits comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with similar biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
Uniqueness
N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a valuable scaffold for drug development .
Properties
CAS No. |
113486-75-2 |
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Molecular Formula |
C15H11N5S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N,3-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C15H11N5S/c1-3-7-11(8-4-1)13-17-18-15-20(13)19-14(21-15)16-12-9-5-2-6-10-12/h1-10H,(H,16,19) |
InChI Key |
QPGCYLVIRPFQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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